Cimiracemoside C

Description

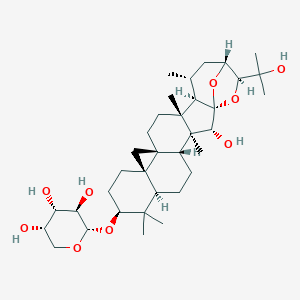

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-BKJHYQRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-92-5 | |

| Record name | Cimiracemoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIRACEMOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cimiracemoside C: Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane triterpene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of metabolic disorders. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, the history of its discovery, its physicochemical properties, and its notable biological activity as an activator of AMP-activated protein kinase (AMPK). This document includes detailed experimental protocols for its isolation and analysis, quantitative data, and a visual representation of its known signaling pathway to serve as a valuable resource for researchers and drug development professionals.

Introduction

This compound is a complex natural product belonging to the family of cycloartane triterpene glycosides. These compounds are characterized by a tetracyclic triterpenoid core with a distinctive cyclopropane ring. The therapeutic potential of many plants is often attributed to the presence of these glycosides. This compound, in particular, has been identified as a bioactive constituent of several medicinal plants and is the subject of ongoing research to elucidate its full pharmacological profile.

Discovery and Natural Sources

This compound was first reported in the year 2000 by Shao and colleagues in the Journal of Natural Products. In this seminal paper, a series of eight new triterpene glycosides, named cimiracemosides A-H, were isolated from the rhizome extracts of black cohosh (Actaea racemosa, formerly Cimicifuga racemosa).

The primary natural sources of this compound are plants belonging to the genus Actaea (formerly Cimicifuga) in the family Ranunculaceae. These perennial herbaceous plants are native to temperate regions of the Northern Hemisphere.

Key Natural Sources of this compound:

-

Actaea racemosa (Black Cohosh): This is the most well-documented source of this compound. The rhizomes and roots of black cohosh are widely used in traditional and modern herbal medicine, particularly for the management of menopausal symptoms.

-

Actaea dahurica : This species, found in East Asia, is also a known source of this compound.

-

Actaea elata : Another species reported to contain this compound.

The concentration of this compound and other triterpene glycosides can vary depending on the plant's geographic location, harvest time, and the specific extraction methods used.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₆O₉ | |

| Molecular Weight | 620.8 g/mol | |

| CAS Number | 256925-92-5 | |

| Appearance | White powder | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO | N/A |

| Synonyms | Cimicifugoside M |

Biological Activity: AMPK Activation

One of the most significant biological activities of this compound is its ability to activate AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK can lead to a range of beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.

The activation of AMPK by this compound suggests its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Research has shown that extracts of Cimicifuga racemosa containing this compound can improve insulin sensitivity and reduce plasma glucose levels in animal models.

AMPK Signaling Pathway

The diagram below illustrates the AMPK signaling pathway, highlighting the central role of AMPK and its downstream effectors. This compound is believed to promote the phosphorylation of AMPK, leading to its activation.

Caption: AMPK signaling pathway activated by this compound.

Experimental Protocols

Isolation and Purification of this compound from Actaea racemosa

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of triterpene glycosides from Actaea racemosa.

Workflow for Isolation and Purification:

Caption: General workflow for isolating this compound.

Detailed Protocol:

-

Extraction:

-

Air-dried and powdered rhizomes of Actaea racemosa are extracted with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The n-butanol fraction, which is typically enriched with triterpene glycosides, is collected and concentrated.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol, with the polarity gradually increasing.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions are further purified by preparative reversed-phase HPLC (e.g., using a C18 column).

-

A gradient of acetonitrile and water is commonly used as the mobile phase.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

-

Structural Elucidation:

-

The purified this compound is subjected to spectroscopic analysis to confirm its structure.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

AMPK Activation Assay

The following is a representative protocol for assessing the activation of AMPK in a cell-based assay.

Workflow for AMPK Activation Assay:

Caption: Workflow for a cell-based AMPK activation assay.

Detailed Protocol:

-

Cell Culture:

-

Mouse C2C12 myoblasts are cultured in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum).

-

Cells are seeded in multi-well plates and allowed to differentiate into myotubes.

-

-

Treatment:

-

Differentiated myotubes are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified time (e.g., 1-2 hours).

-

A vehicle control (DMSO alone) and a positive control (e.g., AICAR, a known AMPK activator) are included.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK, specifically targeting Thr172).

-

The membrane is then stripped and re-probed with a primary antibody that recognizes total AMPK, which serves as a loading control.

-

-

Detection and Quantification:

-

The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a chemiluminescent signal.

-

The signal is captured using an imaging system, and the band intensities are quantified.

-

The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

-

Conclusion

This compound is a promising natural product with well-defined origins and significant biological activity. Its ability to activate the AMPK signaling pathway positions it as a lead compound for the development of novel therapeutics for metabolic diseases. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological properties and potential clinical applications of this compound. As our understanding of the intricate roles of natural products in human health continues to grow, compounds like this compound will undoubtedly remain at the forefront of scientific investigation.

Cimiracemoside C: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane triterpenoid glycoside isolated from plants of the Cimicifuga (Actaea) genus, has emerged as a molecule of interest for its potential therapeutic applications, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanism of action related to the activation of AMP-activated protein kinase (AMPK). This document synthesizes available data on its effects on cellular metabolism, presents relevant experimental methodologies, and illustrates the key signaling pathways involved.

Introduction

This compound is a naturally occurring compound found in the rhizomes of Cimicifuga racemosa (black cohosh), a plant with a history of use in traditional medicine.[1][2] Structurally, it is a triterpene glycoside. The primary pharmacological interest in this compound lies in its potential as an anti-diabetic agent, a property attributed to its ability to activate AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, formulation, and in vitro/in vivo testing.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₆O₉ | PubChem |

| Molecular Weight | 620.8 g/mol | PubChem |

| CAS Number | 256925-92-5 | PubChem |

| Synonyms | Cimicifugoside M | PubChem |

Pharmacological Properties and Mechanism of Action

The principal pharmacological effect of this compound identified to date is the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK activation is a key therapeutic target for the management of type 2 diabetes and other metabolic disorders.

AMPK Activation

-

Experimental Workflow for AMPK Activation Assay

The following diagram illustrates a typical workflow for assessing AMPK activation in a cell-based assay.

Figure 1. Workflow for AMPK Activation Assay.

Stimulation of Glucose Uptake

Activation of AMPK in skeletal muscle is known to stimulate glucose uptake, a key mechanism for lowering blood glucose levels. While direct evidence for this compound is limited, the demonstrated AMPK activation by Cimicifuga racemosa extracts suggests a similar downstream effect.

-

Signaling Pathway: AMPK-Mediated Glucose Uptake

The following diagram illustrates the signaling cascade from AMPK activation to glucose uptake in muscle cells.

Figure 2. this compound and AMPK-Mediated Glucose Uptake.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for assessing AMPK activation and glucose uptake, the following protocols can be adapted.

Cell Culture and Differentiation

-

Cell Line: L6 or C2C12 myoblasts are commonly used for in vitro studies of glucose metabolism in skeletal muscle.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the myoblasts reach approximately 80-90% confluency. The cells are maintained in differentiation medium for 4-7 days.

AMPK Phosphorylation Assay (HTRF)

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay, which offers a high-throughput alternative to Western blotting.

-

Cell Treatment: Differentiated myotubes are serum-starved for 2-4 hours before treatment with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours).

-

Cell Lysis: The cells are lysed using a lysis buffer provided with the HTRF assay kit.

-

Assay Procedure: The cell lysate is transferred to a microplate, and the HTRF antibodies (anti-total AMPK and anti-phospho-AMPK labeled with donor and acceptor fluorophores) are added.

-

Signal Detection: After incubation, the fluorescence is read on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of AMPK phosphorylation.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

-

Cell Treatment: Differentiated myotubes are treated with this compound as described for the AMPK assay.

-

Glucose Starvation: The cells are washed and incubated in a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes.

-

Glucose Uptake: The buffer is replaced with a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. The cells are incubated for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

-

Data Analysis: The amount of 2-deoxy-D-[³H]glucose taken up by the cells is normalized to the total protein content.

Pharmacokinetics

Currently, there is a lack of publicly available pharmacokinetic data for this compound, including information on its absorption, distribution, metabolism, and excretion (ADME). Further research is required to characterize the pharmacokinetic profile of this compound to support its development as a therapeutic agent.

Conclusion and Future Directions

This compound is a promising natural product with the potential for development as an anti-diabetic agent through its activation of the AMPK signaling pathway. The available evidence, primarily from studies on extracts containing this compound, suggests that it can modulate cellular metabolism in a manner that would be beneficial for the treatment of metabolic diseases.

However, to advance the development of this compound, further research is critically needed in the following areas:

-

Quantitative in vitro studies: Dose-response studies to determine the EC₅₀ of this compound for AMPK activation and glucose uptake in relevant cell models.

-

In vivo efficacy studies: Evaluation of the anti-hyperglycemic effects of purified this compound in animal models of diabetes and insulin resistance.

-

Pharmacokinetic profiling: Comprehensive ADME studies to understand the bioavailability and disposition of this compound.

-

Toxicology studies: Assessment of the safety profile of this compound.

Addressing these knowledge gaps will be essential to fully elucidate the therapeutic potential of this compound and to guide its future development as a novel pharmacological agent.

References

Cimiracemoside C: A Potential Modulator of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on available research on extracts containing Cimiracemoside C and compounds with similar mechanisms of action. Direct experimental evidence on the effects of isolated this compound on metabolic disorders is currently limited. The proposed mechanisms and effects should be considered within this context.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target for these conditions. This compound, a triterpenoid glycoside found in plants of the Cimicifuga species, is emerging as a compound of interest due to the metabolic effects observed with extracts containing it. This technical guide provides a comprehensive overview of the potential role of this compound in metabolic regulation, drawing from studies on Cimicifuga racemosa extracts and analogous compounds to elucidate its putative mechanisms of action.

Potential Role in Metabolic Regulation: Insights from Cimicifuga racemosa Extracts

Research on a standardized extract of Cimicifuga racemosa, known as Ze 450, has demonstrated its ability to activate AMPK in a variety of cell types relevant to metabolic regulation. This activation is associated with beneficial metabolic effects, suggesting that constituents of the extract, such as this compound, may contribute to these actions.

In Vitro Effects of Cimicifuga racemosa Extract (Ze 450)

Studies have shown that Ze 450 induces the phosphorylation and activation of AMPK in several key metabolic cell lines.

| Cell Line | Tissue of Origin | Observed Effects of Ze 450 Extract | Putative Role of this compound |

| C2C12 | Muscle | - Increased AMPK phosphorylation- Enhanced glucose uptake- Reduced mitochondrial respiration | May contribute to improved glucose disposal and energy expenditure in skeletal muscle. |

| HepG2 | Liver | - Increased AMPK phosphorylation | May play a role in regulating hepatic glucose production and lipid metabolism. |

| 3T3-L1 | Adipose | - Increased AMPK phosphorylation | Could potentially influence adipogenesis and lipolysis. |

| HT22 | Neuronal | - Increased AMPK phosphorylation | Suggests a broader role in cellular energy sensing beyond classical metabolic tissues. |

Proposed Signaling Pathways

Based on the activation of AMPK by Cimicifuga racemosa extract and studies on analogous compounds like Schisandrin C, a potential signaling pathway for this compound in muscle cells can be proposed.

AMPK-Mediated Glucose Uptake in Skeletal Muscle

This compound may enhance glucose uptake in skeletal muscle through the activation of the AMPK signaling cascade. This pathway is critical for insulin-independent glucose disposal.

Regulation of Adipogenesis

Natural compounds that activate AMPK often exhibit inhibitory effects on adipogenesis, the formation of fat cells. This is typically achieved by downregulating key adipogenic transcription factors.

Experimental Protocols

Detailed experimental protocols for investigating the effects of this compound on metabolic parameters can be adapted from studies on similar natural compounds.

Cell Culture and Differentiation

-

3T3-L1 Preadipocytes: Culture in DMEM with 10% bovine calf serum. To induce differentiation, treat confluent cells with a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. Then, maintain in DMEM with 10% fetal bovine serum and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% fetal bovine serum.

-

C2C12 Myoblasts: Grow in DMEM with 10% fetal bovine serum. For differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.

-

HepG2 Hepatocytes: Maintain in MEM supplemented with 10% fetal bovine serum and non-essential amino acids.

Key In Vitro Assays

-

AMPK Activation Assay (Western Blot):

-

Treat cells with varying concentrations of this compound for a specified time.

-

Lyse cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Use secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity to determine the p-AMPK/total AMPK ratio.

-

-

Glucose Uptake Assay (2-NBDG):

-

Seed cells in a 96-well plate and differentiate as required.

-

Starve cells in glucose-free medium for 2 hours.

-

Treat with this compound for the desired time.

-

Add 2-NBDG (a fluorescent glucose analog) and incubate for 30 minutes.

-

Wash cells to remove extracellular 2-NBDG.

-

Measure fluorescence intensity using a plate reader.

-

-

Lipid Accumulation Assay (Oil Red O Staining):

-

Differentiate 3T3-L1 cells in the presence or absence of this compound.

-

Wash cells with PBS and fix with 10% formalin.

-

Stain with Oil Red O solution to visualize lipid droplets.

-

Wash to remove excess stain.

-

Elute the stain with isopropanol and measure absorbance to quantify lipid content.

-

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

-

Seed cells in a Seahorse XF culture plate.

-

Treat with this compound.

-

Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro metabolic effects of this compound.

Conclusion and Future Directions

While direct evidence is still needed, the existing research on Cimicifuga racemosa extracts strongly suggests that this compound is a promising candidate for further investigation in the context of metabolic disorders. Its potential to activate AMPK, a central regulator of metabolism, warrants in-depth studies using the purified compound. Future research should focus on:

-

In vivo studies: Investigating the effects of isolated this compound in animal models of obesity and diabetes to assess its impact on body weight, glucose tolerance, and lipid profiles.

-

Mechanism of action: Elucidating the precise molecular interactions through which this compound activates AMPK.

-

Pharmacokinetics and safety: Determining the bioavailability, metabolic fate, and potential toxicity of this compound.

A thorough understanding of the metabolic effects of purified this compound will be crucial for evaluating its potential as a novel therapeutic agent for the management of metabolic diseases.

An In-Depth Technical Guide to Cimiracemoside C (CAS Number 256925-92-5)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Cimiracemoside C, also identified as Cimicifugoside M, is a naturally occurring triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). Its CAS number is 256925-92-5. This compound is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₆O₉ | PubChem |

| Molecular Weight | 620.82 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹﹐¹⁸.0³﹐¹⁷.0⁴﹐¹⁴.0⁷﹐¹².0¹²﹐¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol | PubChem |

| Synonyms | Cimicifugoside M | PubChem |

Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of this compound identified to date is its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK is a key therapeutic target for the treatment of type 2 diabetes and other metabolic syndromes.

AMPK Activation

Studies involving the Cimicifuga racemosa extract Ze 450, of which this compound is a known active component, have demonstrated potent AMPK activation in various cell lines, including HepaRG human hepatoma cells.[1] The activation of AMPK by this extract was observed to be comparable in magnitude to that of metformin, a widely prescribed antidiabetic drug.[1]

The activation of AMPK by this compound is believed to initiate a cascade of downstream signaling events that collectively contribute to improved glucose homeostasis.

Figure 1: Proposed signaling pathway for this compound-mediated AMPK activation and downstream metabolic effects.

Effects on Glucose Metabolism

As a consequence of AMPK activation, this compound is implicated in the modulation of glucose metabolism. In vivo studies using the Ze 450 extract in ob/ob mice, a model for obesity and type 2 diabetes, have shown significant improvements in several metabolic parameters. These include a reduction in body weight, lower plasma glucose levels, and improved insulin sensitivity.[1] These effects are consistent with the known roles of AMPK in promoting glucose uptake in peripheral tissues and suppressing hepatic glucose production.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure this compound are not extensively published. However, based on studies of related extracts and general pharmacological methods, the following protocols can be adapted.

In Vitro AMPK Activation Assay in HepG2 Cells

This protocol outlines a general method for assessing the activation of AMPK in a human liver cell line.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in serum-free DMEM. Replace the culture medium with the treatment medium and incubate for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., metformin).

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.

Figure 2: General experimental workflow for determining AMPK activation in HepG2 cells.

Isolation and Structural Elucidation

Isolation from Cimicifuga racemosa

This compound is typically isolated from the dried rhizomes of Cimicifuga racemosa. A general procedure involves:

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The fraction containing triterpene glycosides is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reversed-phase column is a common method for the final purification of this compound.

Structural Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

Pharmacokinetics and ADME Profile

There is currently a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound. Further research is required to understand its pharmacokinetic profile, which is essential for its development as a therapeutic agent.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential as an activator of AMPK, suggesting its utility in the management of type 2 diabetes and related metabolic disorders. The antidiabetic effects observed with Cimicifuga racemosa extracts containing this compound provide a strong rationale for further investigation.

Future research should focus on:

-

Quantitative in vitro and in vivo studies: Determining the precise potency (e.g., EC₅₀) of purified this compound for AMPK activation and its dose-dependent effects in animal models of diabetes.

-

Detailed Mechanistic Studies: Elucidating the direct molecular target of this compound and the full signaling cascade downstream of AMPK activation.

-

Pharmacokinetic Profiling: Comprehensive ADME studies to understand the bioavailability and metabolic fate of this compound.

-

Toxicology Studies: Assessing the safety profile of the purified compound.

A more complete understanding of these aspects will be critical for the translation of this compound from a promising lead compound into a potential clinical candidate.

References

Cimiracemoside C: A Technical Guide for Researchers

An In-depth Examination of a Triterpenoid Glycoside with Therapeutic Potential

Abstract

Cimiracemoside C, a cycloartane-type triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (Black Cohosh), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a focus on its role as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical properties, biological activities, and detailed experimental methodologies.

Introduction

Triterpenoid glycosides are a diverse class of natural products known for their wide range of biological activities. This compound belongs to this class and has been identified as a significant bioactive constituent of Cimicifuga racemosa, a plant with a long history of use in traditional medicine. Recent research has highlighted its potential in the management of metabolic disorders, primarily through the activation of the AMPK signaling pathway. This guide will delve into the scientific data available on this compound, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is a complex triterpenoid glycoside with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₃₅H₅₆O₉ | [1] |

| Molecular Weight | 620.8 g/mol | [1] |

| CAS Number | 256925-92-5 | [1] |

| Synonyms | Cimicifugoside M | [1] |

| Source | Cimicifuga racemosa (Black Cohosh) | [2] |

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is the activation of AMP-activated protein kinase (AMPK).[2] AMPK is a crucial cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism underlies the potential antidiabetic effects of this compound.

AMPK Signaling Pathway

This compound has been shown to activate AMPK in various cell types, including HepaRG human hepatoma cells.[3] The activation of AMPK by this compound initiates a cascade of downstream events aimed at restoring cellular energy balance.

Figure 1: Simplified AMPK signaling pathway activated by this compound.

Quantitative Data on AMPK Activation

| Cell Line | Extract/Compound | Concentration | Effect on AMPK Phosphorylation | Reference |

| HepG2 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |

| C2C12 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |

| HT22 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |

| 3T3-L1 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |

In Vivo Antidiabetic Effects

In vivo studies using the genetically obese ob/ob mouse model have shown that the Cimicifuga racemosa extract Ze 450, containing this compound, can significantly reduce body weight and plasma glucose, and improve insulin sensitivity.[4] Specific quantitative data for purified this compound in this model are not available.

Other Potential Biological Activities

While the primary focus of research on this compound has been its metabolic effects, other triterpenoid glycosides from Cimicifuga racemosa have been reported to possess cytotoxic and antibacterial activities. Further investigation is required to determine if this compound shares these properties.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound's biological activities.

In Vitro AMPK Activation Assay (HTRF)

This protocol is based on the methodology described for the Ze 450 extract and is applicable for studying the effects of this compound on AMPK phosphorylation in cell culture.[3]

Figure 2: Experimental workflow for the HTRF-based AMPK activation assay.

Materials:

-

HepaRG cells

-

96-well cell culture plates

-

Cell culture medium (e.g., William's E Medium)

-

This compound

-

Positive control (e.g., Metformin)

-

HTRF Phospho-AMPK (Thr172) and Total AMPK assay kits

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed HepaRG cells in 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions or control solutions.

-

Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: Lyse the cells according to the HTRF assay kit manufacturer's instructions.

-

Antibody Addition: Add the HTRF antibody reagents (Europium cryptate-labeled anti-AMPK and d2-labeled anti-phospho-AMPK) to the cell lysates.

-

Incubation: Incubate the plate overnight at room temperature to allow for antibody binding.

-

Signal Detection: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the ratio of the phospho-AMPK signal to the total AMPK signal to determine the level of AMPK activation.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This is a general protocol for performing an OGTT in mice, which can be adapted for testing the effects of this compound.

Figure 3: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Materials:

-

Genetically obese (ob/ob) mice

-

This compound

-

Vehicle control (e.g., water or a suitable solvent)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Blood glucose monitoring system

Procedure:

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Measurement: Measure the baseline blood glucose level from the tail vein (time point 0).

-

Compound Administration: Administer this compound or the vehicle control orally via gavage.

-

Glucose Challenge: After a defined period for compound absorption (e.g., 30-60 minutes), administer a glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion and Future Directions

This compound is a promising triterpenoid glycoside with demonstrated potential to activate the AMPK signaling pathway, suggesting its utility in the research and development of therapeutics for metabolic disorders such as type 2 diabetes. The available in vitro and in vivo data, primarily from studies on the Cimicifuga racemosa extract Ze 450, provide a strong rationale for further investigation.

Future research should focus on:

-

Determining the precise IC50 or EC50 values of purified this compound for AMPK activation in various cell types.

-

Conducting in vivo studies with purified this compound to quantify its effects on glucose metabolism, insulin sensitivity, and body weight.

-

Exploring other potential biological activities, including cytotoxic and antimicrobial effects, to build a comprehensive pharmacological profile.

-

Elucidating the detailed molecular interactions between this compound and the AMPK protein complex.

This technical guide serves as a foundational resource for scientists and researchers to design and execute further studies to unlock the full therapeutic potential of this compound.

References

- 1. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cimicifuga racemosa Extract Ze 450 Re-Balances Energy Metabolism and Promotes Longevity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Uses of Cimiracemoside C in Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Current therapeutic strategies, while effective, are often associated with side effects and do not address all underlying pathological mechanisms. Emerging evidence suggests that natural compounds may offer novel therapeutic avenues. Cimiracemoside C, a triterpenoid glycoside found in the plant Cimicifuga racemosa, has garnered interest for its potential anti-diabetic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications in T2DM, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. While direct quantitative data for isolated this compound is limited, studies on extracts containing this compound provide a strong rationale for its further investigation as a potential therapeutic agent for T2DM.

Introduction

The global prevalence of type 2 diabetes is a major public health concern, necessitating the development of new and effective therapeutic agents. Natural products represent a rich source of bioactive molecules with diverse pharmacological activities. This compound is a cycloartane-type triterpene glycoside that has been identified as a constituent of Cimicifuga racemosa extract. Preclinical studies on this extract have indicated promising anti-diabetic effects, including improved insulin sensitivity and glucose metabolism.[1] The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This guide synthesizes the available preclinical data, outlines the key signaling pathways involved, and provides detailed experimental methodologies to facilitate further research into the therapeutic potential of this compound for type 2 diabetes.

Data Presentation: Effects of a this compound-Containing Extract

Table 1: In Vitro Effects of Ze 450 Extract

| Parameter Assessed | Cell Line | Treatment | Key Findings | Reference |

| AMPK Activation | HepaRG | Ze 450 extract and its components (including this compound) | Activated AMPK to a similar extent as metformin. | [1] |

Table 2: In Vivo Effects of Ze 450 Extract in ob/ob Mice

| Parameter Assessed | Treatment Group | Duration | Key Findings | Reference |

| Body Weight Gain | Ze 450 (Oral & IP) | 7 days | Significantly decreased average daily and cumulative weight gain compared to control. Metformin had no effect. | [1] |

| Food and Water Intake | Ze 450 (Oral & IP) | 7 days | Significantly decreased average daily food and water intake. | [1] |

| Oral Glucose Tolerance Test (OGTT) | Ze 450 (Oral) | 7 days | Prolonged glucose elimination. | [1] |

| Post-stimulated Insulin | Ze 450 (Oral & IP) | 7 days | Significantly decreased post-stimulated insulin levels. Metformin did not show a significant effect. | [1] |

| HOMA-IR Index | Ze 450 (Oral & IP) | 7 days | Significantly improved insulin resistance. | [1] |

Note: The data presented above is for the entire Ze 450 extract and not for isolated this compound. The specific contribution of this compound to these effects requires further investigation with the purified compound.

Signaling Pathways

The anti-diabetic effects of compounds are often mediated through complex signaling pathways that regulate glucose and lipid metabolism. The primary pathway implicated for the this compound-containing extract is the AMPK pathway. There is also a well-established crosstalk between AMPK and the PI3K/Akt pathway, which is central to insulin signaling.

AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. In the context of type 2 diabetes, AMPK activation in tissues like the liver, skeletal muscle, and adipose tissue leads to beneficial effects such as increased glucose uptake, enhanced fatty acid oxidation, and decreased gluconeogenesis.[2][3][4] The activation of AMPK by the this compound-containing extract suggests a metformin-like mechanism of action.[1]

Caption: AMPK Signaling Pathway Activation by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream cascade of the insulin receptor. Upon insulin binding, the insulin receptor substrate (IRS) is phosphorylated, leading to the activation of PI3K. PI3K then generates PIP3, which recruits and activates Akt. Activated Akt promotes glucose uptake, primarily by stimulating the translocation of GLUT4 to the cell membrane, and enhances glycogen synthesis. Insulin resistance in type 2 diabetes is characterized by impaired PI3K/Akt signaling.

Caption: The Insulin-Mediated PI3K/Akt Signaling Pathway.

Crosstalk between AMPK and PI3K/Akt Pathways

There is significant crosstalk between the AMPK and PI3K/Akt signaling pathways. AMPK can be activated independently of insulin and can promote glucose uptake through mechanisms that are distinct from, but complementary to, the PI3K/Akt pathway. Furthermore, there is evidence that AMPK can directly and indirectly influence components of the insulin signaling cascade, potentially enhancing insulin sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-diabetic effects.

In Vitro AMPK Activation Assay in HepaRG Cells

Objective: To determine the effect of this compound on the phosphorylation of AMPK in a human hepatocyte cell line.

Materials:

-

HepaRG cells

-

Williams' E Medium, supplemented with GlutaMAX™, fetal bovine serum, and penicillin/streptomycin

-

This compound (dissolved in DMSO)

-

Metformin (positive control)

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

Protocol:

-

Cell Culture: Culture HepaRG cells in supplemented Williams' E Medium at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or metformin for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

Objective: To assess the effect of this compound on glucose tolerance in a genetic model of type 2 diabetes.

Materials:

-

Male db/db mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

Protocol:

-

Acclimatization and Treatment: Acclimatize db/db mice for at least one week. Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).

-

Fasting: Fast the mice overnight (16-18 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.

-

Glucose Administration: Administer a 20% glucose solution orally by gavage (2 g/kg body weight).

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.

Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

The available preclinical evidence, primarily from studies on extracts containing this compound, suggests that this compound holds promise as a potential therapeutic agent for type 2 diabetes. The activation of AMPK appears to be a key mechanism underlying its beneficial effects on glucose metabolism and insulin sensitivity. However, a critical need exists for further research on isolated this compound to definitively establish its efficacy and mechanism of action.

Future studies should focus on:

-

Quantitative in vitro studies: Determining the dose-dependent effects of purified this compound on glucose uptake, AMPK phosphorylation, and PI3K/Akt signaling in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes, and HepG2 hepatocytes).

-

In vivo studies with isolated compound: Evaluating the efficacy of purified this compound in animal models of type 2 diabetes, such as db/db mice or high-fat diet-induced obese mice, to assess its impact on glycemic control, insulin resistance, and long-term complications.

-

Pharmacokinetic and toxicological studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and assessing its safety profile.

A thorough investigation of these areas will be crucial in determining the therapeutic potential of this compound and its viability as a novel drug candidate for the management of type 2 diabetes.

References

- 1. AMP-activated protein kinase-dependent and -independent mechanisms underlying in vitro antiglioma action of compound C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ficus benghalensis promotes the glucose uptake- Evidence with in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isolation of Cimiracemoside C from Cimicifuga racemosa

This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a significant triterpenoid glycoside found in Cimicifuga racemosa (Black Cohosh). This document details the chemical properties, a generalized isolation protocol, and the known biological activities of this compound, with a focus on its potential therapeutic applications.

Cimicifuga racemosa, a perennial herb native to North America, has a long history of use in traditional medicine.[1][2] The rhizomes and roots of this plant are rich in a variety of phytochemicals, including triterpene glycosides, phenolic compounds, and aromatic acids.[1][2][3][4] Among these, the cycloartane triterpene glycosides, such as this compound, are of particular interest due to their potential biological activities.[3][4]

This compound has been identified as an active component of Cimicifuga racemosa with potential applications in the management of type 2 diabetes.[5][6] Research has shown that it can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6] This activation may contribute to improved glucose metabolism and insulin sensitivity.[5]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification and characterization during and after the isolation process.

| Property | Value | Source |

| CAS Number | 256925-92-5 | [5][6][7] |

| Molecular Formula | C35H56O9 | [5][6][7] |

| Molecular Weight | 620.8 g/mol | [5][6][7] |

| Appearance | White powder | [5] |

| Synonyms | Cimicifugoside M | [5][6][7] |

| Class | Triterpenoids | [5] |

Generalized Isolation and Purification Protocol

The following protocol outlines a general methodology for the isolation and purification of this compound from the rhizomes of Cimicifuga racemosa. This protocol is based on common techniques for the separation of triterpene glycosides from plant materials.[8][9][10]

Plant Material Preparation

-

Plant Part: The dried rhizomes and roots of Cimicifuga racemosa are the primary source material.[1][2]

-

Processing: The plant material should be coarsely powdered to increase the surface area for efficient solvent extraction.

Extraction

-

Initial Extraction: The powdered rhizomes are subjected to extraction with a non-polar solvent, such as dichloromethane, to remove lipids and other non-polar constituents.[10] This step is followed by extraction with a more polar solvent like methanol or ethanol to extract the triterpene glycosides.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure. The resulting residue can be suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid esters and other compounds of intermediate polarity can be found in the ethyl acetate fraction.[11]

Chromatographic Separation

-

Column Chromatography (Normal Phase): The fraction enriched with triterpene glycosides is subjected to column chromatography on silica gel.[10]

-

Reversed-Phase Column Chromatography: Fractions containing this compound are further purified using reversed-phase (C-18) column chromatography.[10]

-

Elution: A gradient of water and methanol is commonly used as the mobile phase.[10]

-

Final Purification and Identification

-

Crystallization: The purified fractions containing this compound can be crystallized from a suitable solvent system to obtain the pure compound.

-

Spectroscopic Analysis: The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques, including:

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Cimicifuga racemosa.

References

- 1. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 2. Actaea racemosa - Wikipedia [en.wikipedia.org]

- 3. Cimicifuga racemosa (Black Cohosh) | Musculoskeletal Key [musculoskeletalkey.com]

- 4. Phytochemicals Constituent of Cimicifuga racemosa | Encyclopedia MDPI [encyclopedia.pub]

- 5. This compound | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triterpenoid glycoside from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Cimiracemates A-D, phenylpropanoid esters from the rhizomes of Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. env.go.jp [env.go.jp]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane triterpenoid glycoside isolated from plants of the Actaea genus, most notably Actaea racemosa (black cohosh). This technical guide provides a comprehensive overview of this compound, including its synonyms, related compounds, physicochemical properties, spectral data, and biological activities. Detailed experimental protocols and analyses of its known signaling pathways are also presented to support further research and drug development efforts.

This compound and Its Synonyms

This compound is chemically known as cimigenol-3-O-alpha-L-arabinoside. It is also referred to by its synonym, Cimicifugoside M. For unambiguous identification, the following identifiers are provided:

| Identifier | Value |

| CAS Number | 256925-92-5[1] |

| Molecular Formula | C35H56O9[1] |

| Molecular Weight | 620.8 g/mol [1] |

| IUPAC Name | (3β,15α,16α,23R,24S)-16,23:16,24-diepoxy-15,25-dihydroxy-9,19-cyclolanostan-3-yl α-L-arabinopyranoside[1] |

| InChI | InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1[2] |

| InChIKey | BTPYUWOBZFGKAI-BKJHYQRZSA-N[2] |

| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)O |

Physicochemical Properties and Spectral Data

This compound presents as a white powder with solubility in methanol and sparing solubility in water. A purity of ≥98% is commercially available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White powder | BioCrick |

| Purity | >98% | BioCrick |

| Solubility | Soluble in methanol; sparingly soluble in water | BioCrick |

| Storage | Desiccate at -20°C | BioCrick |

| Computed XLogP3 | 3.7 | PubChem |

| Exact Mass | 620.39243336 Da | PubChem |

| Topological Polar Surface Area | 138 Ų | PubChem |

Detailed spectral data for the structural elucidation of this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for its identification and characterization. While specific spectra are found within dedicated chemical publications, the following represents a summary of expected spectral features based on its structure.

-

¹H NMR: Characteristic signals for a cycloartane skeleton including cyclopropyl methylene protons, multiple methyl singlets, and signals corresponding to the arabinopyranoside moiety.

-

¹³C NMR: Resonances confirming the 35 carbons of the molecule, including signals for the aglycone and the sugar unit.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular formula (C35H56O9) and characteristic fragmentation patterns.

Related Compounds

Several other cycloartane glycosides have been isolated from Actaea species, sharing a similar structural backbone with this compound. A comparative summary of some of these related compounds is presented below.

Table 2: Comparison of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound |

| Cimiracemoside A | C37H56O11 | 676.8 | Contains an additional acetyl group and a different oxygenation pattern on the cycloartane core. |

| Cimiracemoside B | C36H58O9 | 634.8 | Features a methoxy group at C-25 instead of a hydroxyl group. |

| Cimiracemoside D | C37H58O11 | 678.8 | Contains an additional acetyl group. |

| Cimiracemoside E | C37H58O11 | 678.8 | Differs in the side chain structure and glycosylation pattern. |

| Cimiracemoside G | C37H56O11 | 676.8 | Varies in the oxygenation and substitution pattern of the aglycone. |

| Cimiracemoside J | C37H56O10 | 668.8 | Possesses an acetyl group and a double bond in the side chain. |

| Cimiracemoside P | C37H54O11 | 674.8 | Features a lactone ring in the side chain and an acetyl group. |

| 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside | C37H58O10 | 662.8 | Contains an acetyl group at the C-25 hydroxyl.[3] |

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, particularly in the areas of metabolic disease and cancer.

Anti-diabetic Activity and AMPK Activation

Research has shown that this compound, as a component of a Cimicifuga racemosa extract (Ze 450), can significantly reduce body weight and plasma glucose levels, and improve glucose metabolism and insulin sensitivity in diabetic ob/ob mice.[4] A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK).[4][5] In vitro studies using HepaRG cells demonstrated that this compound activated AMPK to a similar extent as the well-known anti-diabetic drug, metformin.[4]

The following diagram illustrates the proposed signaling pathway for the anti-diabetic effects of this compound.

Caption: this compound activates AMPK, leading to beneficial metabolic effects.

Cytotoxic Activity

Studies have investigated the cytotoxic effects of this compound against various cancer cell lines. One study reported its activity against human oral squamous cell carcinoma (HSC-2) cells and normal human gingival fibroblasts (HGF). The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are crucial for quantifying this activity. While the specific IC50 values require access to the full research publication, the study indicates a selective cytotoxic potential.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from the rhizomes of Cimicifuga racemosa is as follows:

-

Extraction: The dried and powdered rhizomes are extracted with hot methanol (MeOH).

-

Chromatographic Separation: The resulting MeOH extract is subjected to a series of column chromatography steps to separate the different chemical constituents. This typically involves:

-

Porous-polymer polystyrene resin (e.g., Diaion HP-20) chromatography.

-

Silica gel chromatography.

-

Octadecylsilanized (ODS) silica gel chromatography.

-

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

The following diagram outlines the general workflow for the isolation of this compound.

Caption: General workflow for the extraction and isolation of this compound.

Cytotoxicity Assay (General Protocol)

The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

-

Cell Culture: Cancer cells (e.g., HSC-2) and normal cells (e.g., HGF) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its potential as an anti-diabetic agent through AMPK activation and its cytotoxic effects on cancer cells highlight its therapeutic potential. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this compound and its related compounds, with the aim of facilitating future research and development in this area.

References

- 1. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside | C37H58O10 | CID 24721386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

In Silico Modeling of Cimiracemoside C Interactions with AMP-activated Protein Kinase (AMPK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa, has demonstrated potential therapeutic effects, notably in the context of metabolic diseases.[1][2] Emerging evidence suggests that this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study designed to elucidate the molecular interactions between this compound and AMPK. The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for analyzing the resulting data. The objective is to offer a foundational methodology for researchers seeking to explore the therapeutic potential of this compound through computational approaches.

Introduction

This compound is a naturally occurring compound that has garnered interest for its potential antidiabetic properties.[1][2] Studies have shown that extracts containing this compound can activate AMP-activated protein kinase (AMPK), a key enzyme in regulating metabolism.[2] AMPK activation has been shown to improve glucose metabolism and insulin sensitivity, making it a promising target for the treatment of type 2 diabetes.[2]

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate the interactions between small molecules and their protein targets at an atomic level. This guide outlines a detailed workflow for a computational study to explore the binding of this compound to AMPK, providing insights into its potential mechanism of action.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of this compound to the active site of AMPK.

Methodology:

-

Protein Preparation:

-

The crystal structure of the human AMPK (e.g., PDB ID: 2Y94) will be obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands will be removed from the protein structure.

-

Polar hydrogen atoms will be added, and Kollman charges will be assigned to the protein using AutoDockTools.

-

-

Ligand Preparation:

-

The 3D structure of this compound will be obtained from the PubChem database (CID: 15541911).[3]

-

The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges will be computed, and rotatable bonds will be defined.

-

-

Docking Simulation:

-

A grid box will be defined to encompass the known allosteric activation site of AMPK.

-

Molecular docking will be performed using AutoDock Vina.

-

The search algorithm, such as the Lamarckian Genetic Algorithm, will be employed to generate multiple binding poses.

-

The poses will be ranked based on their predicted binding affinities (kcal/mol).

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules.

Objective: To assess the stability of the this compound-AMPK complex and to characterize the detailed intermolecular interactions over time.

Methodology:

-

System Setup:

-

The top-ranked docked complex from the molecular docking study will be used as the starting structure.

-

The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove steric clashes.

-

The system will be gradually heated to a physiological temperature (310 K) under the NVT ensemble.

-

A production MD simulation of at least 100 nanoseconds will be performed under the NPT ensemble using a suitable simulation package (e.g., GROMACS or AMBER).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) will be calculated to assess the stability of the protein-ligand complex.

-

Root Mean Square Fluctuation (RMSF) will be analyzed to identify flexible regions of the protein.

-

Hydrogen bond analysis will be performed to determine the key residues involved in the interaction.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) will be performed to estimate the binding affinity.

-

Data Presentation

Quantitative data from the in silico analyses will be summarized in the following tables for clear comparison.

Table 1: Molecular Docking Results of this compound with AMPK

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| 1 | -9.5 | Tyr12, Ser34, Lys55 | Tyr12 (OH), Ser34 (OG) |

| 2 | -9.2 | Tyr12, Gly32, Asn56 | Gly32 (O) |

| 3 | -8.9 | Ser34, Lys55, Arg83 | Lys55 (NZ), Arg83 (NH1) |

Table 2: Molecular Dynamics Simulation Analysis of the this compound-AMPK Complex

| Parameter | Average Value | Standard Deviation |

| RMSD of Protein Backbone | 2.1 Å | 0.3 Å |

| RMSD of Ligand | 1.5 Å | 0.4 Å |

| Average Number of H-Bonds | 3 | 1 |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | 5.7 kcal/mol |

Visualization of Workflows and Pathways

To visually represent the processes and relationships described in this guide, the following diagrams have been generated using Graphviz.

Conclusion

This technical guide provides a detailed framework for the in silico investigation of this compound's interaction with its potential target, AMPK. The outlined methodologies for molecular docking and molecular dynamics simulations, coupled with clear data presentation and visualization, offer a robust approach for elucidating the molecular basis of this compound's biological activity. The insights gained from such studies can significantly contribute to the rational design and development of novel therapeutics for metabolic disorders.

References

An In-depth Technical Guide on the Early-Stage Research of Cimiracemoside C Toxicity

Disclaimer: Direct early-stage toxicity research specifically focused on the isolated compound Cimiracemoside C is limited in publicly available scientific literature. This guide provides an in-depth analysis of the available toxicological data on extracts of Cimicifuga racemosa (Black Cohosh), a plant in which this compound is a known constituent. The findings presented herein are based on studies of complex plant extracts and may not be directly attributable to this compound alone. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a triterpene glycoside found in the medicinal plant Cimicifuga racemosa. While this plant has a history of use for various health concerns, comprehensive toxicological evaluation of its individual components is an ongoing area of research. This document synthesizes the available early-stage toxicity data from in vivo and in vitro studies on C. racemosa extracts to provide insights into the potential toxicological profile of its constituents, including this compound.

Quantitative Toxicity Data

The following tables summarize the quantitative data from a key study investigating the toxic effects of an ethanolic extract of Cimicifuga racemosa.

Table 1: In Vitro Cytotoxicity of Ethanolic Cimicifuga racemosa Extract in HepG2 Cells

| Concentration (µg/mL) | Effect on Cell Viability |

| ≥ 75 | Apparent cytotoxicity observed |

Table 2: In Vitro Mitochondrial Toxicity of Ethanolic Cimicifuga racemosa Extract

| Concentration (µg/mL) | Observed Mitochondrial Effect |

| ≥ 10 | Impairment of mitochondrial β-oxidation |

| ≥ 100 | Decrease in mitochondrial membrane potential |

| ≥ 300 | Impairment of oxidative phosphorylation |

Table 3: In Vivo Effects of Ethanolic Cimicifuga racemosa Extract in Rats

| Dosage (µg/kg body weight) | Observed Hepatic Effect |

| > 500 | Microvesicular steatosis |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Cytotoxicity Assay

-

Cell Line: HepG2 human hepatoma cells.

-

Treatment: Cells were exposed to varying concentrations of an ethanolic extract of Cimicifuga racemosa.

-

Methodology: The specific cytotoxicity assay used to determine cell viability was not detailed in the source material. Common methods include MTT, LDH, or neutral red uptake assays.

-

Endpoint: Determination of the concentration at which a cytotoxic effect becomes apparent (≥ 75 µg/mL).

2. In Vitro Mitochondrial Toxicity Assessment

-

System: Isolated rat liver mitochondria and HepG2 cells.

-

Treatment: Exposure to a range of concentrations of the ethanolic C. racemosa extract.

-

Methodology for β-oxidation: Measurement of the rate of fatty acid oxidation in the presence of the extract.

-

Methodology for Mitochondrial Membrane Potential: Use of a fluorescent dye (e.g., rhodamine 123 or JC-1) to assess changes in the mitochondrial membrane potential in HepG2 cells.

-

Methodology for Oxidative Phosphorylation: Measurement of oxygen consumption in isolated mitochondria using an oxygen electrode.

-